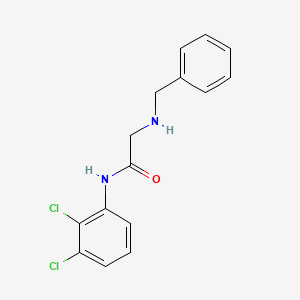

2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

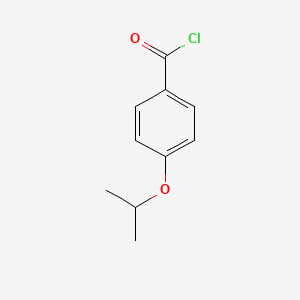

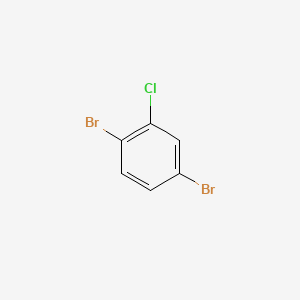

The compound "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides, which are characterized by the presence of an acetamide group, a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). Acetamides are derived from acetic acid and contain an acetyl group (CH3C=O) bonded to an amine. This particular compound also features a benzylamino substituent and a dichloro-phenyl group, indicating the presence of aromatic rings and halogen substituents in its structure.

Synthesis Analysis

The synthesis of related acetamide compounds can involve various chemical reactions, including condensation, oxidation, and substitution reactions. For instance, the synthesis of benzyl 2-acetamido-2-deoxy-α-D-glucopyranosiduronic acid amides involves direct oxidation and condensation with amino acid benzyl-esters . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide is achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation . These methods suggest that the synthesis of "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" could also involve multi-step reactions, starting from an appropriate phenyl acetamide precursor and introducing the benzylamino and dichloro substituents through subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR (nuclear magnetic resonance) and FTIR (Fourier-transform infrared spectroscopy). For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using 1H, 13C, and 29Si NMR spectroscopy, as well as X-ray single-crystal analysis . These techniques could be applied to determine the molecular structure of "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" and to confirm the positions of the benzylamino and dichloro substituents on the aromatic rings.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions. The reactivity of the acetamide group allows for further functionalization and the formation of complex molecules. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield heterocyclic compounds . This indicates that "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" could also undergo reactions with nucleophiles, potentially leading to the formation of new bonds and the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity (pKa), are influenced by their molecular structure. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopy, revealing insights into their acid-base behavior . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed different conformations and hydrogen bonding patterns, which can affect their solubility and stability . These studies suggest that the physical and chemical properties of "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" would need to be characterized through experimental measurements to understand its behavior in different environments.

Scientific Research Applications

Advanced Oxidation Processes in Degrading Acetaminophen By-products

Advanced oxidation processes (AOPs) are crucial for treating acetaminophen (ACT) from aqueous mediums, leading to various by-products. A comprehensive review highlighted the degradation pathways, biotoxicity, and prediction of reactive sites in ACT molecules using Fukui function. The most toxic by-products identified include benzaldehyde and hydroquinone, among others, posing significant environmental threats without proper treatment. This study contributes to enhancing ACT degradation by AOP systems (Qutob et al., 2022).

Evaluation of Thiophene Analogues

Research on thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity provides insights into the structural and biological behavior of these compounds. The in vitro activity profiles suggest potential carcinogenicity, with ongoing evaluation in mice to establish the reliability of in vitro predictions for new compounds (Ashby et al., 1978).

Synthesis and Structural Properties of Organic Compounds

The synthesis and investigation of novel organic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal insights into their conformation and potential applications. High-resolution spectroscopy and ab initio calculations provided insights into the observed products, highlighting the diversity of products resulting from the reaction of chloral with amines (Issac & Tierney, 1996).

properties

IUPAC Name |

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSKJPVCUZGDOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)